molecular formula C21H20N4O3 B11228977 7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11228977
M. Wt: 376.4 g/mol
InChI Key: DZRIYYZYTRISNW-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is recognized for its remarkable versatility and has been identified as a promising scaffold in the development of therapeutic agents for various diseases . Its structural similarity to purines allows it to function as a potential bio-isostere, enabling the targeting of ATP-binding sites in enzymes such as kinases . Furthermore, the metal-chelating properties of the TP heterocycle, facilitated by accessible electron pairs on its nitrogen atoms, have been exploited in the design of anti-cancer and anti-parasitic agents . Research on closely related TP derivatives has demonstrated potent biological activities, including anti-proliferative effects against cancer cell lines. For instance, certain derivatives have been shown to induce mitochondria-dependent apoptosis and cause cell cycle arrest in gastric cancer cells, highlighting the potential of this chemotype in oncology research . The presence of specific methoxyphenyl substituents on the TP core, as seen in this compound, is a common feature in many pharmacologically active molecules designed to optimize interactions with biological targets.This product is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H20N4O3/c1-26-16-7-4-14(5-8-16)12-20-23-21-22-11-10-17(25(21)24-20)15-6-9-18(27-2)19(13-15)28-3/h4-11,13H,12H2,1-3H3

InChI Key

DZRIYYZYTRISNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methoxyphenyl and methoxybenzyl groups are then introduced via substitution reactions using suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-efficiency catalysts and solvents that can be easily recycled would be crucial for industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy (-OCH₃) and benzyl groups are primary sites for oxidation. Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
DemethylationKMnO₄ in acidic or neutral aqueous mediaCleavage of methoxy groups to form phenolic -OH moieties
Benzylic oxidationCrO₃ or Na₂Cr₂O₇ in H₂SO₄Conversion of benzyl group to ketone (4-methoxybenzoyl)
  • Mechanistic Insight : Methoxy groups undergo oxidative demethylation via radical intermediates, while benzylic oxidation proceeds through a chromate ester intermediate.

Reduction Reactions

The triazole ring and pyrimidine system participate in selective reductions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Triazole ring hydrogenationH₂/Pd-C in ethanol at 60°CPartial saturation of triazole to dihydrotriazole
Pyrimidine ring reductionNaBH₄ in THF or LiAlH₄ in etherSelective reduction of C=N bonds to C-N
  • Key Observation : Hydrogenation preserves the pyrimidine ring’s aromaticity but modifies the triazole’s electronic properties.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at activated positions:

Electrophilic Aromatic Substitution

PositionReagents/ConditionsProductsReferences
C-5 of pyrimidineHNO₃/H₂SO₄ at 0–5°CNitro group introduction
C-7 phenyl ringBr₂ in CHCl₃Bromination at para position

Nucleophilic Substitution

SiteReagents/ConditionsProductsReferences
Chlorinated pyrimidineNH₃ in MeOH at refluxAmino group substitution
Methoxy displacementBBr₃ in CH₂Cl₂ at −78°CReplacement of -OCH₃ with -OH
  • Regioselectivity : Nitration favors the C-5 position due to electron-donating methoxy groups.

Cycloaddition and Ring-Opening Reactions

The triazolo-pyrimidine core engages in cycloadditions under specific conditions:

Reaction TypeReagents/ConditionsProductsReferences
[3+2] cycloadditionDipolarophiles (e.g., acetylene)Fused tetracyclic structures
Acid-catalyzed hydrolysisHCl (conc.) at 100°CRing-opening to form pyrimidine amines

Stability and Reaction Optimization

Critical parameters for high-yield reactions:

  • Solvent effects : DMF enhances substitution rates compared to THF .

  • Temperature control : Demethylation requires <50°C to avoid side reactions.

This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery and materials science. Further studies are needed to explore its catalytic and photophysical applications.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antitumor Activity

Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms.
  • Case Study : A study reported the synthesis of various triazolo[1,5-a]pyrimidine derivatives and their evaluation against multiple cancer cell lines. Results showed promising cytotoxic effects (IC50 values in the micromolar range) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • In vitro Studies : Experiments demonstrated inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory pathway. This suggests potential use in treating inflammatory diseases .
  • In vivo Models : Animal studies indicated a reduction in paw edema and granuloma formation when treated with this compound .

Electrochemical Profiling

Electrochemical techniques have been employed to study the interactions of this compound with DNA:

  • Techniques Used : Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) were utilized to analyze binding affinity and interaction dynamics with single-stranded and double-stranded DNA .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of 7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine:

  • Substituent Variations : Alterations in the methoxy groups have shown to significantly affect both solubility and biological activity.
  • Bioisosteric Considerations : The triazolo[1,5-a]pyrimidine ring system is proposed as a bioisostere for purines and carboxylic acids, enhancing its utility in drug design .

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but it often involves inhibition or activation of key signaling pathways.

Comparison with Similar Compounds

a) Substituent Variations on the Aromatic Rings

  • Fluorine vs. Fluorinated analogs are often explored to improve pharmacokinetics .
  • Trimethoxyphenyl vs. Dimethoxyphenyl at Position 7 :
    Compounds like 7-(3′,4′,5′-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (from ) exhibit enhanced microtubule-destabilizing activity due to the additional methoxy group, which mimics the pharmacophore of colchicine-site binders .

b) Core Modifications

  • Triazolopyrimidinones: Derivatives such as 2-Amino-5-cyclopropyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one () replace the pyrimidine’s hydrogen with a ketone, altering hydrogen-bonding capacity and redox stability. These modifications are critical for CNS-targeting agents due to blood-brain barrier penetration .

Application-Specific Comparisons

  • Anticancer Activity :
    The 3′,4′,5′-trimethoxyphenyl derivative () shows superior antiproliferative activity (IC₅₀ < 1 µM in HeLa cells) compared to the dimethoxyphenyl analog, likely due to enhanced hydrophobic interactions with tubulin .

  • Herbicidal Potential: Sulfonamide-functionalized triazolo[1,5-a]pyrimidines (e.g., compounds 8a–8f in ) exhibit broad-spectrum herbicidal activity, whereas the target compound’s efficacy is moderate, emphasizing the role of sulfonamide groups in target inhibition .
  • Metabolic Stability : Fluorinated and morpholine-containing derivatives (e.g., 7-Methyl-6-[2-(4-morpholinyl)-4-pyrimidinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, ) resist hepatic microsomal degradation better than methoxy-rich analogs, highlighting the trade-off between electron-donating groups and metabolic lability .

Biological Activity

7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the triazolo-pyrimidine class known for its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on existing research.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. The synthetic routes are crucial for optimizing biological activity and improving solubility.

Biological Activity Overview

Research indicates that compounds in the triazolo[1,5-a]pyrimidine class exhibit significant biological activities including:

  • Anticancer Activity: Many derivatives show potent antiproliferative effects against various cancer cell lines.
  • Antibacterial and Antiviral Effects: Some derivatives have demonstrated efficacy against bacterial and viral infections.

Antiproliferative Activity

A study evaluated several triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. Among the tested compounds, one derivative exhibited IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), indicating strong antiproliferative properties compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

The compound's mechanism involves the inhibition of key signaling pathways such as ERK signaling. It has been shown to decrease phosphorylation levels of ERK1/2 and other related proteins, leading to induced apoptosis and cell cycle arrest in cancer cells .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight how modifications in the methoxy groups and the benzyl substituent can enhance or reduce biological activity:

CompoundModificationsIC50 Values (μM)Activity
H12Base compound9.47 (MGC-803)Anticancer
H13Methoxy group position change15.0 (HCT-116)Reduced potency
H14Additional halogen substitution7.0 (MCF-7)Increased potency

These findings suggest that careful modification of functional groups can lead to enhanced therapeutic efficacy.

Potential Applications

The promising biological activities of this compound indicate potential applications in:

  • Cancer Therapy: As a candidate for developing new anticancer agents targeting specific pathways.
  • Infectious Diseases: Further research may explore its antibacterial and antiviral properties.

Q & A

Q. What are the optimized synthesis protocols for 7-(3,4-dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis typically involves multi-component cyclocondensation. A representative protocol ( ):

  • Reactants : Aminothiazole, ethyl 3-oxohexanoate, and 3,4-dimethoxyphenylaldehyde in DMF.
  • Conditions : Fusion at 120–140°C for 10–12 minutes, followed by methanol addition and overnight crystallization.
  • Yield : ~75–85% after ethanol recrystallization.
  • Key Parameters : Solvent choice (DMF vs. ethanol/water mixtures), temperature control, and stoichiometric ratios.

Q. Table 1: Synthesis Optimization

ParameterEffect on Yield/PurityReference
DMF as solventHigher yield (85%) but requires purification
Ethanol/water (1:1)Lower yield (70%) but improved safety
Stoichiometric ratio (1:1:1)Prevents side-product formation

Q. How is structural characterization performed for triazolopyrimidine derivatives like this compound?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

  • 1H/13C NMR : Assign methoxy groups (δ 3.8–4.0 ppm for OCH3) and aromatic protons (δ 6.8–7.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 433.12 for C21H21N4O4) .
  • X-ray crystallography : Resolve substituent regiochemistry (e.g., dimethoxy vs. methoxybenzyl orientation) .

Q. Table 2: Key Spectral Data

Compound Substituents1H NMR (δ, ppm)HRMS ([M+H]+)
7-(3,4-Dimethoxyphenyl)3.85 (s, 6H, OCH3)433.12
2-(4-Methoxybenzyl)4.52 (s, 2H, CH2)

Q. What initial biological screening approaches are used to assess its bioactivity?

Methodological Answer:

  • Herbicidal/Fungicidal Assays : Test against Brassica campestris (rape) and Rhizoctonia solani at 50–100 ppm concentrations ().
  • Cytotoxicity Screening : MTT assays on human cell lines (IC50 values).
  • Enzyme Inhibition : PDE10A or microtubule-targeting activity via fluorometric assays ().

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. halogen groups) influence its structure-activity relationships (SAR) in neurodegenerative models?

Methodological Answer:

  • Key Modifications : Replace 4-methoxybenzyl with trifluoromethyl or chloro groups to enhance blood-brain barrier permeability ().
  • Assays : Microtubule polymerization inhibition (IC50) and tauopathy reduction in rodent models .

Q. Table 3: SAR Trends

Substituent (C-2 Position)Microtubule Inhibition (IC50, nM)Neuroprotective Efficacy
4-Methoxybenzyl120 ± 15Moderate
Trifluoromethyl45 ± 8High
4-Chlorophenyl90 ± 12Low

Q. What pharmacological mechanisms underlie its PDE10A inhibition potential?

Methodological Answer:

  • Binding Studies : Molecular docking reveals interactions with PDE10A’s catalytic domain (e.g., hydrogen bonding with Gln716) .
  • In Vivo Validation : Hemiparkinsonian rat models show reduced L-DOPA-induced dyskinesia at 10 mg/kg doses .

Q. How can computational modeling predict its interaction with biological targets?

Methodological Answer:

  • Docking Software (AutoDock Vina) : Simulate binding to PDE10A or tau fibrils.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can synthesis challenges (e.g., reagent toxicity, regioselectivity) be mitigated?

Methodological Answer:

  • Alternative Reagents : Replace toxic TMDP with piperidine derivatives (limited by regulatory restrictions) .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 95% yield in 20 minutes) .

Q. What photophysical properties make it suitable for optoelectronic applications?

Methodological Answer:

  • UV-Vis/PL Spectroscopy : Strong absorption at 350–400 nm (π→π* transitions) and emission in blue-green regions .
  • Electrochemical Analysis : HOMO/LUMO levels (-5.3 eV/-2.8 eV) suggest utility in OLEDs .

Q. Table 4: Photophysical Data

PropertyValueReference
λ_abs (nm)370 ± 5
λ_em (nm)480 ± 10
HOMO (eV)-5.3

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